Ethyl 3-cyanobenzoate

Description

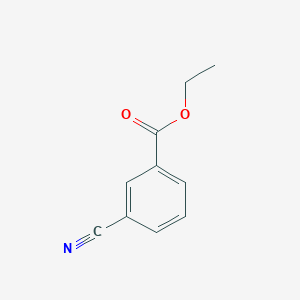

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXMKMLGUYSGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347470 | |

| Record name | Ethyl 3-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2463-16-3 | |

| Record name | Ethyl 3-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-cyanobenzoate: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyanobenzoate, a key bifunctional molecule, serves as a vital building block in the synthesis of a wide array of complex organic structures. Its unique arrangement of an electron-withdrawing cyano group and an ester functionality on a benzene ring makes it a versatile intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, and in-depth spectroscopic analysis to aid researchers in its effective utilization.

Core Properties and Safety Information

Molecular Formula: C₁₀H₉NO₂[1]

Molecular Weight: 175.18 g/mol [1]

This compound is typically a white to off-white solid at room temperature, a physical characteristic that is important for its handling and storage.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2463-16-3 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Cyanobenzoic acid ethyl ester, Ethyl m-cyanobenzoate | [1] |

Safety Profile

As a crucial aspect of laboratory practice, understanding the safety profile of a compound is paramount. This compound is classified with the GHS07 pictogram, indicating that it can be an irritant.[1]

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-cyanobenzoic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also conveniently serves as the solvent.[2][3]

Reaction Scheme

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Cyanobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid. Use a significant excess of absolute ethanol to act as both reactant and solvent.

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.[4]

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization.[5][6][7] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide an analysis of its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ) and Splitting Patterns:

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.5 and 8.4 ppm.

-

Methylene Protons (-OCH₂CH₃, 2H): These protons are adjacent to an oxygen atom, which deshields them, causing them to resonate as a quartet around δ 4.4 ppm. The quartet splitting is due to the coupling with the three neighboring methyl protons.

-

Methyl Protons (-OCH₂CH₃, 3H): These protons are further from the electron-withdrawing groups and will appear as a triplet around δ 1.4 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is used to identify the different carbon environments within the molecule.

Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at approximately δ 165 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will have distinct signals in the range of δ 110-135 ppm. The carbon attached to the cyano group and the carbon attached to the ester group will have characteristic shifts within this region.

-

Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group, being attached to an oxygen atom, will be found downfield around δ 61 ppm.

-

Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon will be the most shielded carbon, appearing at approximately δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands (cm⁻¹):

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group will be observed around 2230 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group will be present around 1720 cm⁻¹.

-

C-O Stretch: The stretching vibration of the C-O single bond of the ester will appear in the region of 1300-1100 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of medium to weak intensity will be seen in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

Aromatic C-H Stretch: A weak to medium absorption will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Absorptions corresponding to the C-H bonds of the ethyl group will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 175, corresponding to the molecular weight of this compound.[1]

-

Major Fragments:

-

m/z = 147: Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.[1]

-

m/z = 130: This significant peak likely arises from the loss of an ethoxy group followed by the loss of a neutral carbon monoxide molecule.[1]

-

m/z = 102: This fragment could result from the loss of the entire ester group (•COOCH₂CH₃).[1]

-

Applications in Research and Development

This compound's utility stems from the orthogonal reactivity of its cyano and ester groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid under different conditions. This allows for selective transformations, making it a valuable synthon in multi-step organic synthesis.

In the realm of drug development, the cyanobenzoic acid scaffold is a recurring motif in various pharmacologically active molecules. For instance, derivatives of cyanobenzoic acid have been investigated for their potential as inhibitors of enzymes implicated in diseases. The ability to readily modify both the ester and cyano functionalities of this compound provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

Furthermore, in materials science, the rigid, aromatic core of this compound, combined with its polar functional groups, makes it an interesting candidate for the synthesis of liquid crystals, polymers, and other functional materials with specific electronic and optical properties.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, a reliable synthesis protocol via Fischer esterification, and a thorough analysis of its spectroscopic characteristics. By understanding these key aspects, researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile building block in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to Ethyl 3-cyanobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 3-cyanobenzoate. It delves into the molecule's fundamental properties, synthesis, characterization, and applications, with a focus on providing actionable insights and robust methodologies.

Section 1: Core Molecular Profile

This compound is a bifunctional aromatic compound containing both an ester and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its isomeric nature, with the cyano and ethyl ester groups in a meta-position, dictates its specific reactivity and physical properties.

A precise understanding of a molecule's properties is foundational to its application in any research or development setting. The table below summarizes the essential quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[2], Stenutz[3], BLD Pharm[4] |

| Molecular Weight | 175.18 g/mol | PubChem[2], BLD Pharm[4] |

| CAS Number | 2463-16-3 | PubChem[2], BLD Pharm[4] |

| IUPAC Name | This compound | PubChem[2] |

| Melting Point | 56 °C | Stenutz[3] |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | PubChem[2] |

| InChIKey | ZKXMKMLGUYSGNS-UHFFFAOYSA-N | PubChem[2], Stenutz[3] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of cyanobenzoic acid derivatives is a topic of significant industrial and academic interest.[5] While various methods exist, a common and efficient laboratory-scale synthesis of this compound involves the esterification of 3-cyanobenzoic acid.

The Fischer esterification is a classic and widely adopted method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reversible reaction's equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyanobenzoic acid (1 equivalent) with a significant excess of absolute ethanol (5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the mixture. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂, ensure adequate ventilation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Fischer esterification of 3-cyanobenzoic acid.

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of a synthesized compound is a critical step in any chemical workflow. A combination of spectroscopic techniques is employed for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the number and environment of protons. For this compound, one would expect to see signals corresponding to the aromatic protons (in the 7-8.5 ppm range) and the ethyl group protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm). ¹³C NMR would show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the ethyl carbons.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for this compound would include a strong C=O stretch for the ester (around 1720 cm⁻¹), a C≡N stretch for the nitrile (around 2230 cm⁻¹), and C-O stretches for the ester group.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 175, confirming its molecular weight.[2]

Caption: Workflow for spectroscopic characterization.

Section 4: Applications in Drug Discovery and Development

The presence of both a nitrile and an ester group makes this compound a versatile building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The ester can be hydrolyzed or converted to an amide. These transformations allow for the introduction of diverse functionalities, making it a key intermediate in the synthesis of various pharmaceutical agents.

For instance, cyanobenzoic acid derivatives are explored in the development of protease inhibitors, where the cyano group can act as a warhead or a key binding element.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2][7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area. Wash hands thoroughly after handling and avoid breathing dust, fumes, or vapors.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[7][8]

References

- 1. This compound | 2463-16-3 | Benchchem [benchchem.com]

- 2. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 2463-16-3|this compound|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to Ethyl 3-Cyanobenzoate

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyanobenzoate is a valuable bifunctional molecule incorporating both an ester and a nitrile group. This unique chemical architecture makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into the interpretation of its spectral features.

The structural confirmation of a molecule like this compound is a cornerstone of chemical synthesis and analysis. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of characterizing this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure. This compound consists of a central benzene ring substituted with an ethyl ester group at position 1 and a cyano (nitrile) group at position 3.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) is required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | m | 2H | Aromatic (H-2, H-4) |

| ~7.8 - 8.0 | m | 1H | Aromatic (H-5) |

| ~7.5 - 7.7 | t | 1H | Aromatic (H-6) |

| 4.43 | q | 2H | O-CH₂-CH₃ |

| 1.43 | t | 3H | O-CH₂-CH₃ |

Interpretation:

-

Aromatic Region (δ 7.5 - 8.4): The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) due to coupling with each other. The protons ortho and para to the electron-withdrawing ester group (H-2 and H-6) and the cyano group (H-2, H-4, and H-5) will be deshielded and appear at a lower field. The proton meta to both groups (H-5) will be the least deshielded.

-

Ethyl Group (δ 1.43 and 4.43): The ethyl ester group gives rise to two distinct signals. The methylene protons (-CH₂-) are adjacent to an electronegative oxygen atom, which deshields them, causing them to resonate at a lower field (δ 4.43). This signal appears as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing at a higher field (δ 1.43). This signal is a triplet due to coupling with the two adjacent methylene protons.

Caption: Key ¹H NMR correlations in this compound.

¹³C NMR Spectral Data and Interpretation

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~134 | C-1 (Aromatic) |

| ~132 | C-3 (Aromatic) |

| ~130 | C-5 (Aromatic) |

| ~129 | C-6 (Aromatic) |

| ~118 | C-CN (Aromatic) |

| ~116 | C≡N (Nitrile) |

| ~62 | O-CH₂ |

| ~14 | CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~165): The ester carbonyl carbon is significantly deshielded and appears at a very low field.

-

Aromatic Carbons (δ ~118 - 134): The six aromatic carbons are non-equivalent and will give rise to six distinct signals. The carbon attached to the ester group (C-1) and the cyano group (C-3) will be deshielded. The other aromatic carbons will appear in the expected region for a substituted benzene ring.

-

Nitrile Carbon (δ ~116): The carbon of the cyano group has a characteristic chemical shift in this region.

-

Ethyl Group Carbons (δ ~14 and ~62): The methylene carbon (-CH₂-) attached to the oxygen is deshielded and appears at a lower field compared to the more shielded terminal methyl carbon (-CH₃).

II. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: IR Spectrum Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1720 | Strong, Sharp | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-O Stretch (Ester) |

Interpretation:

-

C≡N Stretch (~2230 cm⁻¹): The strong, sharp absorption in this region is a definitive indicator of the nitrile functional group.[4]

-

C=O Stretch (~1720 cm⁻¹): The intense, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester. The conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester.[5]

-

C-H Stretches (~3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the ethyl group.

-

C=C Aromatic Stretches (~1600, ~1480 cm⁻¹): These medium to weak absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

C-O Stretch (~1280 cm⁻¹): The strong absorption in this region is due to the stretching vibration of the C-O single bond of the ester group.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-cyanobenzoate from 3-cyanobenzoic Acid

Abstract

Ethyl 3-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its molecular architecture, featuring both an ester and a nitrile group on a benzene ring, provides versatile handles for further chemical transformations. This guide provides a comprehensive exploration of the synthesis of this compound from its carboxylic acid precursor, 3-cyanobenzoic acid. The primary focus is a detailed analysis of the Fischer-Speier esterification, a robust and scalable method favored in both academic and industrial settings.[3][4] We will dissect the reaction mechanism, provide a validated experimental protocol, and discuss critical process parameters that govern reaction yield and purity. Furthermore, alternative synthetic strategies are evaluated to provide a comparative framework for researchers facing challenges with substrate sensitivity or specific laboratory constraints.

The Cornerstone of Synthesis: Fischer-Speier Esterification

The most direct and atom-economical route for converting 3-cyanobenzoic acid to its corresponding ethyl ester is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4]

Principle and Mechanistic Underpinnings

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The equilibrium nature of the reaction is a critical consideration; to achieve high yields, the equilibrium must be actively shifted toward the product side. The reaction mechanism proceeds through a well-established multi-step pathway:

-

Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 3-cyanobenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] This step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.[4][7]

-

Proton Transfer: A proton is transferred from the newly added ethanol moiety to one of the existing hydroxyl groups, converting it into a good leaving group (water).[3][6]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][8]

-

Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as another molecule of ethanol or water) to yield the neutral this compound product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[3][7]

This entire sequence can be remembered by the mnemonic PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[3]

Figure 1: Mechanism of Fischer-Speier Esterification.

Driving the Equilibrium: The Key to High Yield

In accordance with Le Châtelier's principle, the reversible nature of the Fischer esterification necessitates strategic intervention to maximize product formation.[9] Two primary strategies are employed:

-

Use of Excess Reagent: The reaction is typically conducted using a large excess of the alcohol (ethanol).[6][9] This not only shifts the equilibrium towards the ester but also allows the alcohol to serve as the reaction solvent, simplifying the experimental setup.

-

Removal of Water: For larger-scale syntheses or with more precious substrates, the continuous removal of the water byproduct is highly effective. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[3][4][10] As the water-toluene azeotrope distills, it condenses and separates in the trap, with the denser water sinking to the bottom and the toluene overflowing back into the reaction flask.

Validated Experimental Protocol for Fischer Esterification

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |

| 3-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | >98% | Starting material. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | Serves as reagent and solvent. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Catalyst. Handle with extreme care. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Extraction solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | --- | For neutralization wash (prepare saturated aq. solution). |

| Sodium Chloride | NaCl | 58.44 | --- | For brine wash (prepare saturated aq. solution). |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent. |

Step-by-Step Synthesis Workflow

Figure 2: Experimental Workflow for Synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyanobenzoic acid (e.g., 10.0 g, 68.0 mmol) and absolute ethanol (e.g., 100 mL). Cool the flask in an ice-water bath.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the cooled mixture. The addition is exothermic and must be performed with caution.

-

Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approximately 78-80 °C). Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and any unreacted starting material. A subsequent wash with brine (1 x 50 mL) will aid in breaking any emulsions and removing excess water.[10]

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified to high purity. The preferred method is flash column chromatography on silica gel.[11] Alternatively, for larger scales, vacuum distillation can be employed.[12]

Alternative Synthetic Methodologies

While Fischer esterification is highly effective, certain substrates may be sensitive to the harsh acidic and high-temperature conditions.[13] In such cases, alternative methods provide milder pathways.

Acyl Chloride Pathway

This two-step method avoids strong acid and high temperatures during the ester formation step.

-

Step 1: Acyl Chloride Formation: 3-cyanobenzoic acid is converted to the highly reactive 3-cyanobenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[14]

-

Step 2: Esterification: The isolated acyl chloride is then reacted with ethanol. This reaction is rapid and often performed at or below room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is usually added to scavenge the HCl byproduct.[13]

Carboxylate Alkylation (Sₙ2 Pathway)

This method is advantageous when using a sensitive alcohol or when needing to avoid acidic conditions entirely.

-

Step 1: Deprotonation: 3-cyanobenzoic acid is deprotonated with a moderate base, such as potassium carbonate (K₂CO₃), to form the nucleophilic 3-cyanobenzoate salt.

-

Step 2: Alkylation: The carboxylate salt then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), in a polar aprotic solvent like DMF or acetone.[13][14]

Comparative Analysis of Synthesis Routes

| Feature | Fischer Esterification | Acyl Chloride Pathway | Carboxylate Alkylation (Sₙ2) |

| Conditions | Strong acid (H₂SO₄), heat (reflux) | Step 1: SOCl₂, heat. Step 2: Mild, often < RT. | Mild, requires anhydrous conditions. |

| Reagents | Inexpensive, common lab reagents. | Corrosive/toxic reagents (SOCl₂), base required. | Alkyl halides can be toxic/lachrymatory. |

| Atom Economy | Good; water is the only byproduct. | Poor; stoichiometric byproducts (SO₂, HCl, base salt). | Good; salt is the main byproduct. |

| Substrate Scope | Broad, but not for acid-sensitive molecules. | Excellent for sensitive alcohols. | Excellent for base-stable substrates. |

| Industrial Scale | Highly favorable and cost-effective. | Less favorable due to cost and waste. | Viable, but reagent cost is a factor. |

Conclusion

The synthesis of this compound from 3-cyanobenzoic acid is most efficiently and economically achieved via the Fischer-Speier esterification. Its operational simplicity, high atom economy, and the use of inexpensive reagents make it the method of choice for large-scale production. A thorough understanding of its equilibrium nature and the mechanistic pathway is paramount for optimizing reaction conditions to achieve high yields. For substrates intolerant to strong acids or high temperatures, alternative routes through an acyl chloride intermediate or by carboxylate alkylation offer milder, albeit often more costly and less atom-economical, solutions. The selection of the optimal synthetic route must therefore be a deliberate choice, guided by the scale of the reaction, the chemical sensitivities of the substrate, and economic considerations.

References

- 1. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Video: Esterification - Concept [jove.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. This compound | 2463-16-3 | Benchchem [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to Ethyl 3-cyanobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyanobenzoate is a bifunctional aromatic molecule that serves as a versatile building block in organic synthesis. Its structure, incorporating both an ester and a nitrile group on a benzene ring, offers multiple avenues for chemical modification, making it a valuable intermediate in the preparation of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug development. The strategic positioning of the electron-withdrawing cyano and ester groups on the aromatic ring influences its reactivity and imparts unique characteristics to the molecules synthesized from it.

Core Molecular and Physical Properties

A thorough understanding of the physical properties of this compound is fundamental to its application in a laboratory setting, informing decisions on reaction conditions, purification methods, and storage.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2463-16-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 56 °C | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the aromatic and ethyl protons.

-

Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region due to the deshielding effects of the cyano and ester groups.

-

Ethyl Group Protons:

-

Methylene Protons (-CH₂-) (δ ~4.4 ppm): A quartet is observed due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃) (δ ~1.4 ppm): A triplet is observed due to coupling with the adjacent methylene protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon framework.

-

Carbonyl Carbon (C=O) (δ ~165 ppm): This carbon appears significantly downfield due to its bonding to two electronegative oxygen atoms.

-

Aromatic Carbons (δ 115-135 ppm): The six carbons of the benzene ring give rise to several signals in this region. The carbon attached to the cyano group and the carbon attached to the ester group are typically found at the downfield end of this range.

-

Nitrile Carbon (C≡N) (δ ~118 ppm): The carbon of the cyano group appears in this characteristic region.

-

Ethyl Group Carbons:

-

Methylene Carbon (-CH₂-) (δ ~62 ppm): This carbon is deshielded by the adjacent oxygen atom.

-

Methyl Carbon (-CH₃) (δ ~14 ppm): This carbon appears in the typical upfield region for alkyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the nitrile group.

-

C=O Stretch (1715-1735 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ester carbonyl group.

-

C-O Stretch (1100-1300 cm⁻¹): This corresponds to the stretching vibration of the ester C-O bonds.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Peaks in this region confirm the presence of hydrogens attached to the aromatic ring.

-

Aromatic C=C Stretch (1400-1600 cm⁻¹): Multiple bands in this region are characteristic of the benzene ring.

Chemical Properties and Reactivity

This compound's reactivity is dictated by its three primary components: the aromatic ring, the ester functional group, and the nitrile functional group.

Reactions of the Ester Group

-

Hydrolysis: The ester can be hydrolyzed to 3-cyanobenzoic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds to completion.

-

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will lead to the exchange of the ethyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-(hydroxymethyl)phenyl)methanamine, as the nitrile group will also be reduced.

-

Grignard Reaction: Reaction with Grignard reagents will lead to the formation of a tertiary alcohol.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-carboxybenzoic acid) under strong acidic or basic conditions, often requiring more forcing conditions than ester hydrolysis. Partial hydrolysis to the amide is also possible.

-

Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)benzoic acid ethyl ester) using reagents such as lithium aluminum hydride or catalytic hydrogenation.

-

Grignard Reaction: Reaction with a Grignard reagent followed by hydrolysis yields a ketone.

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of 3-cyanobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 3-cyanobenzoic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

3-Cyanobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-cyanobenzoic acid and an excess of absolute ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). Reflux is typically maintained for 2-4 hours.

-

Work-up:

-

After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.

-

The organic solution is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of excess ethanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the ester.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing them from interfering with subsequent steps or contaminating the final product.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The cyano group can serve as a precursor to other functional groups, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.

One notable application is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. For example, the core structure of some sartans contains a biphenyl tetrazole moiety, and the synthesis of such structures can involve intermediates derived from cyanobenzoic acids.

While direct incorporation of this compound into a final drug product is less common, its role as a versatile starting material for the construction of more complex heterocyclic systems is well-established in medicinal chemistry.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key chemical intermediate with a rich and versatile chemistry. Its physical and spectroscopic properties are well-defined, and its synthesis is readily achievable through established methods like Fischer esterification. The presence of both an ester and a nitrile group provides multiple handles for further chemical transformations, making it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

Ethyl 3-cyanobenzoate: A Versatile Aromatic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl 3-cyanobenzoate (CAS No: 2463-16-3) has emerged as a cornerstone building block in modern organic synthesis, prized for its unique combination of reactivity and structural stability. This bifunctional aromatic compound, featuring strategically placed ester and nitrile moieties, offers chemists a versatile platform for constructing complex molecular architectures. The meta-substitution pattern of the cyano and ethyl ester groups provides a distinct steric and electronic profile, enabling selective transformations at either functional group or the aromatic ring. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity, and diverse applications of this compound, with a focus on its utility in the fields of medicinal chemistry and materials science. We will delve into field-proven experimental protocols and the underlying chemical principles that make this reagent an indispensable tool for innovation.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key characteristics of this compound are summarized below.

Key Properties

| Property | Value | Source |

| CAS Number | 2463-16-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 56 °C | [2] |

| Boiling Point | 130-131 °C / 12 mmHg | |

| Density | 1.431 g/mL at 25 °C (for the related ethyl 3-bromobenzoate) | |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C#N | [1] |

| InChIKey | ZKXMKMLGUYSGNS-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically displays signals for the aromatic protons between δ 7.6-8.2 ppm. The ethyl group protons appear as a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[3]

-

¹³C NMR (100 MHz, CDCl₃): Key carbon signals include the ester carbonyl (C=O) around δ 164-165 ppm, the nitrile carbon (C≡N) around δ 117-118 ppm, and aromatic carbons in the δ 110-135 ppm range. The ethyl group carbons appear around δ 61-62 ppm (CH₂) and δ 14 ppm (CH₃).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch, typically observed around 2222 cm⁻¹. A strong absorption for the ester carbonyl (C=O) stretch is also prominent, usually near 1708-1720 cm⁻¹.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 175.[3]

Synthesis of this compound

The accessibility of a building block is paramount to its widespread use. This compound is readily prepared via several reliable methods, most notably through the cyanation of an abundant precursor, ethyl 3-bromobenzoate.

Palladium-Catalyzed Cyanation

The transition-metal-catalyzed cyanation of aryl halides is a robust and high-yielding method. The use of a palladium catalyst in combination with a cyanide source, such as zinc cyanide (Zn(CN)₂), provides an efficient route.

-

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, is used to facilitate the oxidative addition of the aryl bromide. A phosphine ligand, like a phosphonium salt [(t-Bu)₃PH]BF₄, is crucial for stabilizing the palladium species and promoting the reductive elimination step that forms the C-CN bond.[5]

-

Cyanide Source: Zinc cyanide is often preferred over other cyanide salts (e.g., NaCN, KCN) because it is less toxic and its lower reactivity helps to prevent catalyst poisoning, leading to cleaner reactions and higher yields.[5]

-

Solvent and Temperature: The reaction is often performed in a polar aprotic solvent to ensure the solubility of the reagents. Remarkably, optimized catalyst systems can drive this reaction efficiently even at room temperature.[5]

-

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to molecule construction, where each site can be addressed independently or in concert to achieve complex synthetic goals.

Transformations of the Nitrile Group

The electron-withdrawing nitrile group is a versatile handle for introducing nitrogen-containing functionalities.

-

[3+2] Cycloaddition: The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with sodium azide (NaN₃) and an acid catalyst can generate a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This type of reaction is a powerful tool for creating five-membered heterocycles.[6][7]

-

Reduction: The nitrile can be readily reduced to a primary amine (-(CH₂)NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a key linkage point for further functionalization.

-

Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-carboxybenzoic acid ethyl ester.

Transformations of the Ester Group

The ethyl ester group provides a classic entry point for modifications at the carboxyl position.

-

Alkaline Hydrolysis (Saponification): This is the most common method for converting the ester to its corresponding carboxylate salt.[8] The reaction is typically performed by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[9] This process is effectively irreversible, as the resulting carboxylate anion is resistant to nucleophilic attack by the alcohol byproduct. Subsequent acidification of the salt solution liberates the free carboxylic acid, 3-cyanobenzoic acid.[9] This method is advantageous over acid-catalyzed hydrolysis, which is a reversible equilibrium process.[8]

-

Amidation: The ester can be converted directly to an amide by reaction with an amine, often requiring heat or catalytic activation. This is a fundamental transformation for building peptide-like linkages.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, yielding (3-cyanophenyl)methanol.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy.[10] While ethyl cyanoacetate is a more famous participant in MCRs like the Knoevenagel condensation, the structural motifs in this compound make it a candidate for novel MCRs designed to rapidly build molecular complexity.[11][12] For instance, the nitrile and ester groups can participate in sequential reactions within a one-pot synthesis, leading to the formation of complex heterocyclic systems, a strategy often employed in the discovery of new pharmaceutical agents.[13]

Applications in Drug Discovery and Medicinal Chemistry

The rigid, well-defined geometry of the 1,3-disubstituted benzene ring makes this compound an excellent scaffold for presenting pharmacophoric elements in precise spatial orientations. The nitrile and ester groups serve as versatile handles for introducing functionality that can interact with biological targets.

-

Synthesis of Heterocyclic Scaffolds: this compound and its derivatives are key starting materials for synthesizing complex heterocyclic systems like quinolines, which are core structures in many pharmaceutical agents.[14]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The molecule serves as a crucial intermediate in the synthesis of various therapeutic agents, including platelet aggregation inhibitors and other antithrombotic compounds.[15] The ability to selectively modify either the cyano or ester group allows for the systematic exploration of a molecule's structure-activity relationship (SAR).

Detailed Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and transformation of this compound.

Protocol 1: Synthesis of this compound via Hydrolysis of the Ester

This protocol details the alkaline hydrolysis (saponification) of this compound to produce 3-cyanobenzoic acid.

Materials:

-

This compound

-

10% Sodium Hydroxide (NaOH) solution

-

2M Hydrochloric Acid (HCl)

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Beaker, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound (1.0 eq) and an excess of 10% aqueous NaOH solution (approx. 3.0 eq). Add a few anti-bumping granules.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[9] Continue heating for 45-60 minutes, or until the oily ester layer has completely disappeared, indicating the completion of the reaction.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker placed in an ice bath.

-

Precipitation: Slowly add 2M HCl to the solution while stirring. The benzoic acid derivative is only slightly soluble in cold water and will precipitate out as a white solid.[9] Continue adding acid until no further precipitation is observed and the solution is acidic (test with litmus paper).

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

-

Drying and Purification: Dry the crude 3-cyanobenzoic acid. The product can be further purified by recrystallization from hot water or an appropriate solvent system if necessary.

Protocol 2: Synthesis of a Tetrazole Derivative

This protocol describes a [3+2] cycloaddition reaction to convert the nitrile group of this compound into a tetrazole ring.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Triethylamine Hydrochloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF) or Toluene

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

-

Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into water and acidify with dilute HCl.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl 3-(1H-tetrazol-5-yl)benzoate.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the distinct reactivity of the nitrile and ester groups, provides a robust platform for the efficient synthesis of diverse and complex molecules. From the construction of novel heterocyclic scaffolds for drug discovery to its role as a key intermediate for functional materials, this compound offers a reliable and adaptable starting point for chemical innovation. The straightforward synthetic access and well-understood reactivity profile ensure its continued prominence in both academic and industrial research laboratories.

References

- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. rsc.org [rsc.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. [3 + 2] cycloaddition between cyclic diaryl λ3-bromanes and nitrones towards the formation of dihydrobenzisoxazoles and an evaluation of regioisomeric bioactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]

- 13. iris.cnr.it [iris.cnr.it]

- 14. benchchem.com [benchchem.com]

- 15. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl 3-cyanobenzoate

This compound is an aromatic compound featuring both an ester and a nitrile functional group. Its molecular formula is C₁₀H₉NO₂ and it has a molecular weight of 175.18 g/mol .[1] This bifunctional nature makes it a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the electron-withdrawing nitrile group and the ester moiety on the benzene ring dictates its reactivity and also informs its potential hazards. This guide provides a comprehensive overview of the safety and handling considerations for this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Classification Summary

The following table summarizes the GHS hazard classifications for this compound:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[1] | |

| Specific target organ toxicity — Single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1] |

Expert Insight: The "harmful" classification for acute toxicity (oral, dermal, and inhalation) indicates that significant adverse health effects can occur upon exposure. The skin and eye irritation classifications, along with its potential to cause respiratory irritation, necessitate stringent measures to prevent direct contact.

Toxicological Profile: A Data-Informed Perspective

Genotoxicity and Carcinogenicity: There is no specific data available on the genotoxicity or carcinogenicity of this compound. However, it is important to note that some aromatic compounds can exhibit such properties. For instance, while a review of the genotoxicity of ethylbenzene found a lack of in vivo genotoxic activity, it is a structurally different compound.[2][3] Benzoic acid, a related compound, has been shown to increase chromosomal aberrations and sister chromatid exchanges in human lymphocytes in vitro.[4] Given the presence of the aromatic ring and the reactive nitrile group, it is advisable to handle this compound with measures to minimize long-term exposure until more data becomes available.

Reactivity Profile and Incompatible Materials

Understanding the chemical reactivity of this compound is crucial to prevent hazardous reactions in the laboratory.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Acids: Mixing with strong oxidizing acids can result in extremely violent reactions.[5]

-

Strong Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[5]

-

Reducing Agents: Nitriles can react vigorously with reducing agents.[5]

Chemical Reactivity of the Functional Groups:

-

Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form 3-carboxybenzoic acid.[5]

-

Reduction: Can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallics: Grignard and organolithium reagents can add to the nitrile to form ketones after hydrolysis.[6][7][8]

-

-

Ester Group: The ester group can also undergo hydrolysis.

Thermal Decomposition: When heated to decomposition, nitriles can emit highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[5][11]

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile rubber gloves. Ensure that the gloves are compatible with the solvents being used. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Detailed Protocol for Safe Handling and Storage

A systematic approach to handling and storage procedures is paramount for ensuring laboratory safety.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents readily available.

-

Donning PPE: Put on all required PPE as outlined in the previous section.

-

Weighing and Transfer:

-

If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood.

-

Avoid generating dust. If the material is a fine powder, handle it with extra care.

-

If it is a liquid, use a calibrated pipette or syringe for accurate transfer.

-

All transfers should be performed over a spill tray to contain any potential drips or spills.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel slowly and in a controlled manner.

-

Ensure the reaction apparatus is securely clamped and properly assembled.

-

-

Post-Handling:

-

Clean any contaminated surfaces immediately.

-

Properly seal the container of this compound.

-

Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste container.

-

Wash hands thoroughly with soap and water after handling the chemical.

-

Storage Requirements

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.

-

In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As mentioned, thermal decomposition can produce toxic and flammable gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Response)

The following diagram outlines the decision-making process for responding to a spill of this compound.

Caption: Spill Response Workflow for this compound.

Waste Disposal

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

-

Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13] For small laboratory quantities, this typically involves collection by a licensed hazardous waste disposal company.[14]

-

In-Lab Treatment (Use with Extreme Caution): While some chemical wastes can be treated in the lab (e.g., neutralization of acids and bases), the treatment of nitrile-containing compounds can be hazardous and should only be performed by highly trained personnel with a validated procedure.[11][15] Given the potential for the formation of hydrogen cyanide, in-lab treatment of this compound waste is not recommended without specific protocols and safety measures in place.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of hazard identification, exposure control, safe handling, and emergency preparedness outlined in this guide, researchers can minimize risks and foster a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. This compound | C10H9NO2 | CID 13026687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 12. fishersci.com [fishersci.com]

- 13. vumc.org [vumc.org]

- 14. ptb.de [ptb.de]

- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Ethyl 3-cyanobenzoate solubility in common solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. It is a decisive factor in reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a versatile intermediate in organic synthesis. Due to the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in common laboratory solvents, and provides a detailed, field-proven experimental protocol for its precise measurement.

Introduction: The Critical Role of Solubility in a Research & Development Context

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] Consequently, poor aqueous solubility is a major hurdle in drug development, affecting over 40% of new chemical entities (NCEs) and leading to challenges in formulating effective dosage forms.[4][5]

For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences crystallization and purification methods, and impacts overall process efficiency. A thorough understanding of its solubility profile across a range of solvents is therefore essential for optimizing synthetic routes and ensuring consistent, scalable production.

Physicochemical Profile of this compound